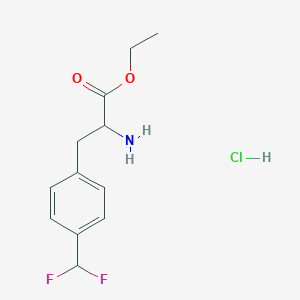
N-(2-Tert-butyloxan-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Tert-butyloxan-4-yl)prop-2-enamide, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. TBOA has been widely used in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions.
Mecanismo De Acción
N-(2-Tert-butyloxan-4-yl)prop-2-enamide inhibits glutamate transporters by binding to their substrate-binding sites and blocking the uptake of glutamate into the presynaptic terminal. This results in an increase in extracellular glutamate concentration, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
N-(2-Tert-butyloxan-4-yl)prop-2-enamide has been shown to have a wide range of biochemical and physiological effects, including:
1. Increased excitability of neurons due to the accumulation of extracellular glutamate.
2. Activation of glutamate receptors, leading to calcium influx and downstream signaling.
3. Induction of oxidative stress and cell death in some cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-Tert-butyloxan-4-yl)prop-2-enamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent and selective inhibition of glutamate transporters.
2. Availability of commercial sources and established synthesis methods.
3. Ability to modulate glutamate signaling in a precise and controlled manner.
Limitations:
1. Non-specific effects on other transporters and receptors.
2. Toxicity and potential for off-target effects at high concentrations.
3. Limited ability to penetrate the blood-brain barrier and reach the central nervous system.
Direcciones Futuras
There are several future directions for research on N-(2-Tert-butyloxan-4-yl)prop-2-enamide, including:
1. Development of more potent and selective glutamate transporter inhibitors.
2. Investigation of the role of glutamate transporters in other physiological systems, such as the immune system and the cardiovascular system.
3. Exploration of the potential therapeutic applications of glutamate transporter inhibitors in various neurological disorders.
4. Elucidation of the molecular mechanisms underlying the regulation of glutamate transporters and their interactions with other proteins and signaling pathways.
In conclusion, N-(2-Tert-butyloxan-4-yl)prop-2-enamide is a valuable tool for investigating the role of glutamate transporters in various physiological and pathological conditions. Its potent and selective inhibition of glutamate transporters has provided insights into the molecular mechanisms underlying glutamate signaling and has potential therapeutic applications in neurological disorders. However, its limitations and potential off-target effects should be taken into consideration when designing experiments.
Métodos De Síntesis
N-(2-Tert-butyloxan-4-yl)prop-2-enamide can be synthesized by reacting tert-butyl 4-bromo-2-butenoate with tert-butyl 2-aminobenzoate in the presence of a palladium catalyst. The reaction yields N-(2-Tert-butyloxan-4-yl)prop-2-enamide as a white solid, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(2-Tert-butyloxan-4-yl)prop-2-enamide has been used in a wide range of scientific research applications, including:
1. Investigation of the role of glutamate transporters in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
2. Study of the molecular mechanisms underlying the regulation of glutamate transporters, including protein-protein interactions, post-translational modifications, and trafficking.
3. Development of novel drugs targeting glutamate transporters for the treatment of neurological disorders.
Propiedades
IUPAC Name |
N-(2-tert-butyloxan-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-11(14)13-9-6-7-15-10(8-9)12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQODBMGIUXGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CCO1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Tert-butyloxan-4-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

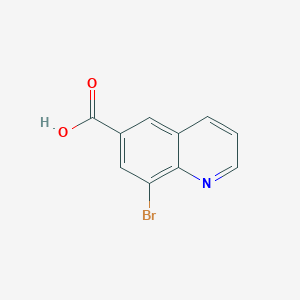
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2729078.png)
![1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2729079.png)
![4-({3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl}carbonyl)benzonitrile](/img/structure/B2729080.png)

![2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B2729082.png)

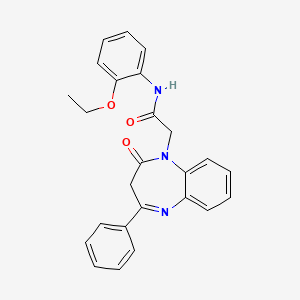
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2729089.png)
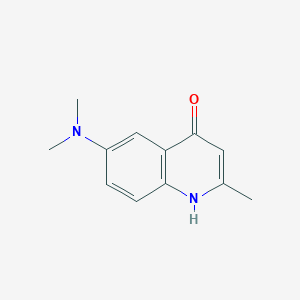
![(3-Pyrazol-1-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2729093.png)
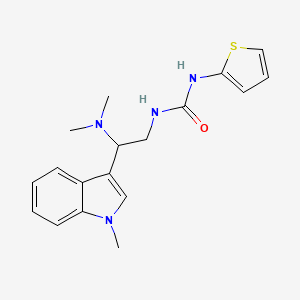
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2729098.png)
